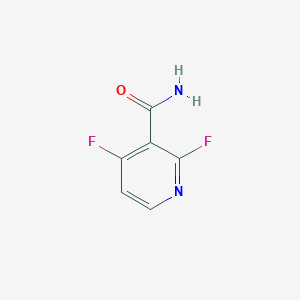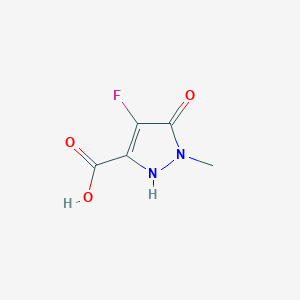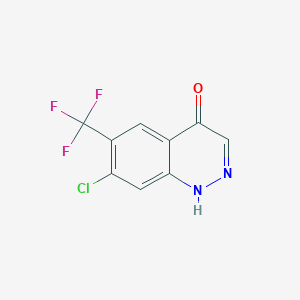
7-Chloro-6-(trifluoromethyl)cinnolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-6-(trifluoromethyl)cinnolin-4(1H)-one is a chemical compound belonging to the cinnoline family Cinnolines are heterocyclic aromatic organic compounds that contain a benzene ring fused to a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-(trifluoromethyl)cinnolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzene derivative, the introduction of chlorine and trifluoromethyl groups can be achieved through electrophilic substitution reactions. The final cyclization step often requires the use of strong acids or bases to form the cinnoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-6-(trifluoromethyl)cinnolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the compound’s reactivity and properties.
Substitution: The chlorine and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cinnoline oxides, while reduction could produce dihydrocinnoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of cinnoline derivatives.
Scientific Research Applications
7-Chloro-6-(trifluoromethyl)cinnolin-4(1H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study the effects of chlorine and trifluoromethyl groups on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug discovery and development. Researchers investigate its effects on various biological targets to identify potential therapeutic applications.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-Chloro-6-(trifluoromethyl)cinnolin-4(1H)-one involves its interaction with specific molecular targets. The presence of chlorine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-7-chloro-cinnolin-4-ol: This compound has a similar cinnoline structure but with a bromine atom instead of a trifluoromethyl group.
7-Chloro-6-methoxy-cinnolin-4-ol: Another cinnoline derivative with a methoxy group instead of a trifluoromethyl group.
Uniqueness
7-Chloro-6-(trifluoromethyl)cinnolin-4(1H)-one is unique due to the presence of both chlorine and trifluoromethyl groups. These substituents can significantly influence the compound’s reactivity, stability, and potential applications. The trifluoromethyl group, in particular, is known for its electron-withdrawing properties, which can enhance the compound’s chemical and biological activity compared to similar compounds.
Properties
Molecular Formula |
C9H4ClF3N2O |
|---|---|
Molecular Weight |
248.59 g/mol |
IUPAC Name |
7-chloro-6-(trifluoromethyl)-1H-cinnolin-4-one |
InChI |
InChI=1S/C9H4ClF3N2O/c10-6-2-7-4(8(16)3-14-15-7)1-5(6)9(11,12)13/h1-3H,(H,15,16) |
InChI Key |
VPHBTKDXZCPNJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1C(F)(F)F)Cl)NN=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




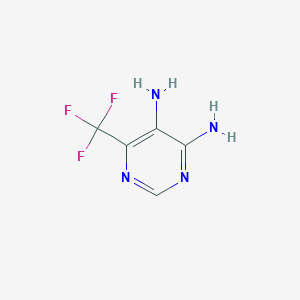
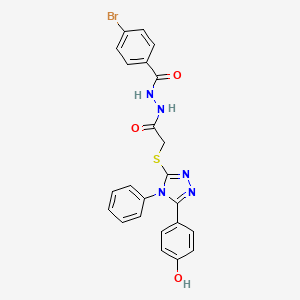
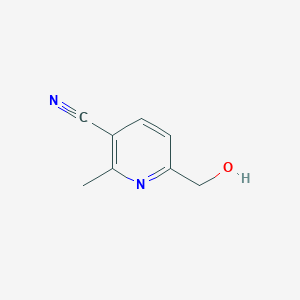
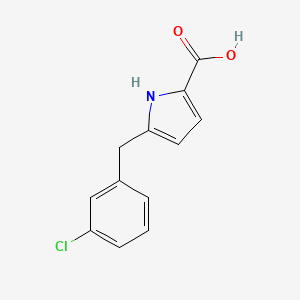
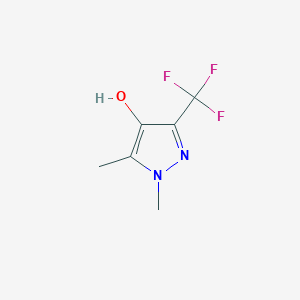
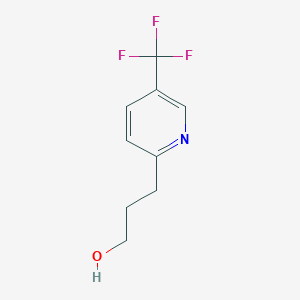
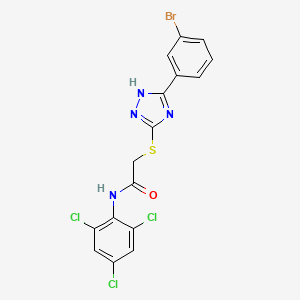
![3-Isopropyl-1-methyl-4-(propan-2-ylidene)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B11777242.png)
